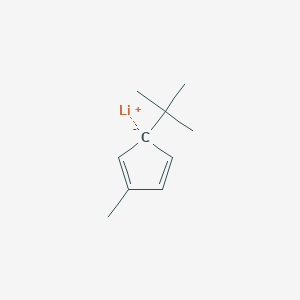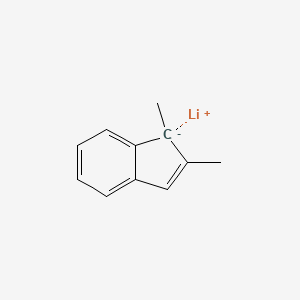
(Diphenylcarbene) chromium pentacarbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylcarbene (DPC) chromium pentacarbonyl is an organometallic compound used in a variety of scientific research applications. It is a highly reactive compound, which makes it ideal for use in organic synthesis and catalysis. The compound is also known as diphenylcarbene chromium pentacarbonyl, or DPC-Cr(CO)5. It is a colorless liquid at room temperature, and is relatively stable under standard conditions. The compound has been used in a range of scientific research applications, including organic synthesis, catalysis, and biochemical studies.
Wissenschaftliche Forschungsanwendungen
DPC-Cr(CO)5 has a wide range of scientific research applications. It has been used in organic synthesis, as a catalyst for a variety of reactions, and in biochemical studies. It has also been used in the synthesis of novel compounds, such as polymers, organometallic complexes, and organometallic catalysts. Additionally, the compound has been used in the development of new pharmaceuticals and in the study of enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of DPC-Cr(CO)5 is not fully understood. However, it is believed that the compound acts as a Lewis acid, which facilitates the formation of a chromium-carbene complex. This complex then reacts with a second aryl Grignard reagent, producing the desired DPC-Cr(CO)5.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPC-Cr(CO)5 are not well understood. The compound has been used in a variety of scientific research applications, but its effects on the human body have not been studied in detail.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of DPC-Cr(CO)5 is its high reactivity, which makes it ideal for use in organic synthesis and catalysis. Additionally, the compound is relatively stable under standard conditions, and is relatively easy to synthesize. However, the compound is highly reactive and should be handled with care. Additionally, the effects of the compound on the human body are not well understood, and should be studied further.
Zukünftige Richtungen
There are several potential future directions for research on DPC-Cr(CO)5. These include further studies on the biochemical and physiological effects of the compound, as well as further development of its use in organic synthesis and catalysis. Additionally, further research into the mechanism of action of the compound could lead to the development of new and more efficient synthetic methods. Finally, further studies into the potential applications of DPC-Cr(CO)5 in pharmaceuticals could lead to the development of new and more effective drugs.
Synthesemethoden
DPC-Cr(CO)5 is synthesized by a two-step process. In the first step, an aryl Grignard reagent is reacted with chromium pentacarbonyl in the presence of a Lewis acid catalyst. This reaction produces a chromium-carbene complex, which is then reacted with a second aryl Grignard reagent in the presence of a base. This reaction produces the desired DPC-Cr(CO)5. The reaction is typically carried out at temperatures ranging from -20°C to -50°C, and under an inert atmosphere.
Eigenschaften
IUPAC Name |
benzhydrylidenechromium;carbon monoxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10.5CO.Cr/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;5*1-2;/h1-10H;;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEBAQQKAWUPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C(=[Cr])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10CrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Diphenylcarbene) chromium pentacarbonyl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297976.png)

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)
![[2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298004.png)
![{2,6-Bis[1-(N-2,6-diisopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6298009.png)
![1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298016.png)
![[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298024.png)